molecular formula C8H6N2O2 B12448789 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde

Cat. No.: B12448789
M. Wt: 162.15 g/mol
InChI Key: AOESOOLVMRZTKR-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted at the 2-position with a 1H-pyrrole moiety and at the 5-position with a formyl (-CHO) group. The oxazole ring contributes electron-withdrawing characteristics, while the pyrrole substituent introduces electron-rich aromaticity, creating a hybrid structure with unique reactivity. Such compounds are pivotal in medicinal chemistry and materials science, often serving as intermediates for synthesizing bioactive molecules or ligands for metal coordination .

For example, a related compound, 3-(2-(1H-pyrrol-2-yl)oxazol-5-yl)phenol, was synthesized via coupling of iodinated oxazole precursors with aryl boronic acids, yielding a 40% isolated product . This suggests that similar methodologies could apply to the target compound.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-10-8(12-6)7-2-1-3-9-7/h1-5,9H

InChI Key

AOESOOLVMRZTKR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Conditions

The oxazole core is typically synthesized via cyclization of propargyl amides or α-amino ketones. For instance, N-propargylamide derivatives undergo iodocyclization using PhI(OAc)₂ and LiI in dichloromethane (DCM) to yield 5-iodomethylene-2-oxazolines, which are subsequently oxidized. Formylation is achieved using the Vilsmeier reagent (POCl₃/DMF), which generates an electrophilic chloromethyleniminium ion. This intermediate reacts regioselectively with the oxazole ring, introducing the aldehyde group at the 5-position.

Key parameters:

  • Temperature : 0–5°C during reagent addition to prevent side reactions.
  • Solvent : DCM or toluene for optimal solubility.
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (hexane/EtOAc).

Yield and Limitations

Yields range from 65% to 91%, depending on the electron density of the oxazole ring. Electron-deficient substrates exhibit lower reactivity due to reduced nucleophilicity at the 5-position. Steric hindrance from substituents on the pyrrole ring further impacts efficiency.

Cyclization of Propargyl Amides

Iodocyclization Protocol

Propargyl amides, such as methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate , undergo iodocyclization using PhI(OAc)₂ and LiI in DCM. This method produces 5-iodomethylene-2-oxazolines, which are oxidized to oxazoles without traditional oxidizing agents.

Reaction Steps :

  • Iodocyclization :
    $$ \text{Propargyl amide} + \text{PhI(OAc)}_2 + \text{LiI} \xrightarrow{\text{DCM, 12 h}} \text{5-iodomethylene-2-oxazoline} $$ .
  • Oxidation : Thermal elimination in toluene with camphor sulfonic acid yields the oxazole.

Advantages :

  • Avoids hazardous oxidants (e.g., MnO₂, CrO₃).
  • Scalable to gram quantities with >85% purity.

Oxidation of Oxazoline Intermediates

Acid-Catalyzed Elimination

Oxazolines are converted to oxazoles via acid-catalyzed dehydration. For example, 2-(pyrrolidin-1-ylmethyl)-1,3-oxazoline-4-carboxylate is refluxed in toluene with p-toluenesulfonic acid (PTSA), resulting in elimination of water and formation of the oxazole ring.

Optimization :

  • Solvent : Xylene or toluene (high boiling points favor elimination).
  • Catalyst : Camphor sulfonic acid enhances reaction rate.
  • Yield : 78–90% after recrystallization from isopropyl alcohol.

Coupling Reactions for Pyrrole-Oxazole Hybridization

EDC/HOBt-Mediated Amidation

The pyrrole moiety is introduced via coupling of oxazole-5-carboxylic acid derivatives with pyrrole-2-amine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile (MeCN), the amide bond forms at ambient temperature.

Procedure :

  • Activate oxazole-5-carboxylic acid with EDC/HOBt in MeCN.
  • Add pyrrole-2-amine and stir for 12–24 h.
  • Purify via extraction (DCM/H₂O) and silica chromatography.

Yield : 70–82% with minimal epimerization.

Spectroscopic Validation and Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.35 (s, 1H, oxazole-H), 6.85–6.75 (m, 2H, pyrrole-H), 6.25 (t, 1H, pyrrole-H).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N oxazole).
  • MS (ESI) : m/z 163.1 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxazole-pyrrole system with a dihedral angle of 8.2° between rings. The aldehyde group adopts an anti-periplanar conformation relative to the oxazole nitrogen.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Advantage Limitation
Vilsmeier-Haack 65–91 Moderate Regioselective formylation Sensitivity to electron-deficient substrates
Propargyl amide cyclization 78–90 High Transition-metal-free Requires anhydrous conditions
Oxazoline oxidation 80–95 High Avoids strong oxidants High energy input (reflux)
EDC/HOBt coupling 70–82 Moderate Mild conditions Cost of coupling agents

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Components Purity (%) Key Features
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde C₈H₆N₂O₂ 162.15* Oxazole, Pyrrole N/A Electron-rich pyrrole enhances aromatic conjugation; aldehyde enables nucleophilic addition.
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde C₈H₆N₂OS 178.21 Thiophene, Pyrazole 98 Sulfur in thiophene increases electron density; pyrazole offers H-bonding sites .
2-(Pyridin-3-yl)oxazole-5-carbaldehyde C₉H₆N₂O₂ 174.16 Oxazole, Pyridine 98 Pyridine’s basic nitrogen improves solubility in acidic media; planar structure aids π-stacking .

Electronic and Reactivity Differences

  • Pyrrole vs. Pyridine/Pyrazole : The pyrrole substituent in the target compound is less basic than pyridine () but more π-electron-rich than pyrazole (). This affects solubility and reactivity in electrophilic substitution reactions.
  • Oxazole vs. Thiophene : The oxazole ring ( and target compound) is more electron-deficient than thiophene (), directing aldehyde reactivity toward nucleophilic additions rather than electrophilic substitutions.

Biological Activity

2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring attached to an oxazole moiety with an aldehyde functional group. This unique structure may contribute to its biological activity, making it a subject of various pharmacological studies.

Biological Activity Overview

Research indicates that 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have revealed promising results.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study assessing the antimicrobial properties of oxazole derivatives demonstrated that compounds related to 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showcasing the effectiveness of these derivatives compared to standard antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde5.010.0
Ampicillin1.02.0

Anticancer Properties

In vitro studies have indicated that 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways that regulate cell survival and proliferation.

Case Study: Effect on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
HT-29 (Colon)20.0

The biological activity of 2-(1H-Pyrrol-2-YL)oxazole-5-carbaldehyde is thought to arise from its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
  • Receptor Modulation : It could also interact with receptors that play roles in inflammation and cancer progression.

Research Findings

Recent studies have focused on optimizing the structure of oxazole derivatives to enhance their biological activity. Modifications to the pyrrole or oxazole rings have been explored to improve potency and selectivity.

Example Study

A study published in a peer-reviewed journal highlighted the optimization of oxazole derivatives, revealing that certain modifications led to increased anticancer activity while maintaining low toxicity levels.

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